3-Chloro-5-methylpyridin-2-OL
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Overview
Description
3-Chloro-5-methylpyridin-2-OL is a chemical compound with the molecular formula C6H6ClNO It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-methylpyridin-2-OL can be achieved through several methods. One common approach involves the chlorination of 5-methylpyridin-2-OL. This reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions to introduce the chlorine atom at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. For example, 3-methylpyridine-1-oxide can be reacted with phosgene in the presence of a base to yield the desired product . This method allows for the large-scale production of the compound with high efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-methylpyridin-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridines .
Scientific Research Applications
3-Chloro-5-methylpyridin-2-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a building block for bioactive molecules.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-5-methylpyridin-2-OL involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include signal transduction pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-methylpyridin-3-OL
- 5-Chloro-2-methylpyridin-3-OL
- 5-Bromo-3-methylpyridin-2-OL
Uniqueness
3-Chloro-5-methylpyridin-2-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
Molecular Formula |
C6H6ClNO |
---|---|
Molecular Weight |
143.57 g/mol |
IUPAC Name |
3-chloro-5-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C6H6ClNO/c1-4-2-5(7)6(9)8-3-4/h2-3H,1H3,(H,8,9) |
InChI Key |
KLVFORUYPICYKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC(=O)C(=C1)Cl |
Origin of Product |
United States |
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